2-Bromo-5-isobutylpyridine
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Overview
Description
2-Bromo-5-isobutylpyridine is an organic compound with the molecular formula C9H12BrN. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the second position and an isobutyl group at the fifth position of the pyridine ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-isobutylpyridine can be synthesized through several methods. One common method involves the bromination of 5-isobutylpyridine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure precision and safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-isobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The bromine atom can be reduced to form 5-isobutylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Coupling: Biaryl compounds are formed through the coupling reactions.
Reduction: The major product is 5-isobutylpyridine.
Scientific Research Applications
2-Bromo-5-isobutylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions involving pyridine derivatives.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-isobutylpyridine depends on the specific reactions it undergoes. In coupling reactions, the bromine atom is activated by a palladium catalyst, facilitating the formation of a carbon-carbon bond with a boronic acid. The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methylpyridine
- 2-Bromo-5-ethylpyridine
- 2-Bromo-5-propylpyridine
Uniqueness
2-Bromo-5-isobutylpyridine is unique due to the presence of the isobutyl group, which provides distinct steric and electronic properties compared to other alkyl-substituted pyridines. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Properties
Molecular Formula |
C9H12BrN |
---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
2-bromo-5-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12BrN/c1-7(2)5-8-3-4-9(10)11-6-8/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
BKTWPYSXVLGNIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CN=C(C=C1)Br |
Origin of Product |
United States |
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